molecular formula C21H23N5O B4524035 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine

Cat. No.: B4524035
M. Wt: 361.4 g/mol
InChI Key: CYCKFIICOOZCQI-UHFFFAOYSA-N
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Description

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a benzoyl group containing a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Benzyl bromide, sodium azide, zinc chloride, basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Introduction of various functional groups at the benzyl or benzoyl positions.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially binding to active sites of enzymes and inhibiting their activity . The benzoyl and benzyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both a tetrazole and a piperidine ring in the same molecule is relatively uncommon, potentially leading to novel interactions with biological targets .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-methyl-3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-16-7-8-19(14-20(16)26-15-22-23-24-26)21(27)25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCKFIICOOZCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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